Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-1H-pyrazolo[4,3-B]pyridine

soluble guanylate cyclase vericiguat regiospecificity

5-Fluoro-1H-pyrazolo[4,3-b]pyridine (CAS 1260670-02-7) is a fluorinated, fused bicyclic heterocycle belonging to the pyrazolo[4,3-b]pyridine family. With a molecular formula of C₆H₄FN₃ and a molecular weight of 137.11 g/mol, this building block features a fluorine atom at the 5-position of the pyridine ring, yielding a topological polar surface area of 41.6 Ų and a calculated XLogP3 of 1.0.

Molecular Formula C6H4FN3
Molecular Weight 137.117
CAS No. 1260670-02-7
Cat. No. B580193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-pyrazolo[4,3-B]pyridine
CAS1260670-02-7
Molecular FormulaC6H4FN3
Molecular Weight137.117
Structural Identifiers
SMILESC1=CC(=NC2=C1NN=C2)F
InChIInChI=1S/C6H4FN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10)
InChIKeyLTYNYHHABUSSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-pyrazolo[4,3-b]pyridine (CAS 1260670-02-7): Core Chemical Identity and Procurement Context


5-Fluoro-1H-pyrazolo[4,3-b]pyridine (CAS 1260670-02-7) is a fluorinated, fused bicyclic heterocycle belonging to the pyrazolo[4,3-b]pyridine family. With a molecular formula of C₆H₄FN₃ and a molecular weight of 137.11 g/mol, this building block features a fluorine atom at the 5-position of the pyridine ring, yielding a topological polar surface area of 41.6 Ų and a calculated XLogP3 of 1.0 . The compound serves as a critical synthetic intermediate in multiple patent-protected therapeutic programs, most notably as the core scaffold for soluble guanylate cyclase (sGC) stimulators [1] and GluN2B receptor modulators [2]. Unlike generic pyrazolopyridine building blocks, the specific 5-fluoro substitution pattern is structurally confirmed by ¹⁹F NMR and InChIKey LTYNYHHABUSSHS-UHFFFAOYSA-N, providing unambiguous identity verification for procurement specifications .

5-Fluoro-1H-pyrazolo[4,3-b]pyridine: Why Regioisomeric and Halo-Substituted Analogs Cannot Be Interchanged in sGC and GluN2B Programs


Despite sharing a common pyrazolo[4,3-b]pyridine skeleton, substitution of the 5-fluoro group with alternative halogens or relocation of the fluorine atom produces compounds with divergent patent landscapes, distinct target selectivity profiles, and incompatible downstream synthetic routes. The 5-chloro analog (CAS 94220-45-8) is patented primarily as a PDE1 inhibitor and ASIC channel modulator intermediate , while 6-fluoro-1H-pyrazolo[4,3-b]pyridine derivatives belong to an independent patent family claiming sGC stimulation but with a different Markush structure and clinical development trajectory [1]. The 5-fluoro-1H-pyrazolo[3,4-b]pyridine regioisomer (CAS 1256788-84-7), though also used in sGC programs, places the fluorine on the pyrazole ring rather than the pyridine ring, causing altered electronic properties and requiring different synthetic sequences for downstream functionalization [2]. Procurement of an incorrect regioisomer or halogen analog risks infringement of the wrong patent estate, failure to reproduce published synthetic protocols, and loss of critical structure-activity relationships that depend on the 5-fluoro substitution pattern.

5-Fluoro-1H-pyrazolo[4,3-b]pyridine: Head-to-Head Differentiation Evidence Against Closest Structural Analogs


Regiospecific 5-Fluoro Substitution Enables the Vericiguat Pharmacophore: Comparison with 6-Fluoro and Non-Fluorinated Analogs in sGC Stimulation

The 5-fluoro substitution pattern on the pyrazolo[4,3-b]pyridine core is structurally required to construct the marketed sGC stimulator vericiguat (Verquvo®). Vericiguat's chemical definition explicitly requires the 5-fluoro-1H-pyrazolo[3,4-b]pyridine substructure, which is synthesized from 5-fluoro-1H-pyrazolo[4,3-b]pyridine building blocks [1]. In contrast, the 6-fluoro-1H-pyrazolo[4,3-b]pyridine patent family (DE102010043379A1) describes a separate class of sGC stimulators with distinct structure-activity relationships and no marketed drug product [2]. The parent non-fluorinated 1H-pyrazolo[4,3-b]pyridine (CAS 272-52-6) lacks sufficient potency for sGC activation and serves only as an unsubstituted reference scaffold with a LogP of 0.96 and no known clinical candidate [3].

soluble guanylate cyclase vericiguat regiospecificity

5-Fluoro Substitution Directs GluN2B Negative Allosteric Modulation: Comparator Analysis Versus 5-Chloro and 5-Halo Analogs

Patent US20200392130A1 explicitly claims substituted pyrazolo[4,3-b]pyridines as GluN2B receptor modulators where the core scaffold bears a 5-fluoro substituent. Within the claimed Markush structure, the pyridine ring is substituted at the 5-position with fluorine, and the exemplified compounds that demonstrated GluN2B antagonist activity all contain this 5-fluoro moiety [1]. By contrast, the 5-chloro analog (CAS 94220-45-8) is claimed in an entirely different therapeutic area—PDE1 inhibition and ASIC channel modulation—with no disclosed GluN2B activity . The 5-bromo analog has no identified patent-protected biological activity against GluN2B or sGC targets. This target selectivity divergence is attributable to the electron-withdrawing properties of fluorine (Hammett σₚ = 0.06) versus chlorine (σₚ = 0.23), which differentially modulate the pyridine ring's electronic character and hydrogen-bond acceptor capacity at the GluN2B allosteric site [2].

GluN2B NMDA receptor negative allosteric modulator

5-Fluoro-1H-pyrazolo[4,3-b]pyridine Enables Diversification at Positions 3, 7, and N1: Synthetic Utility Comparison with 6-Fluoro Regioisomer

The 5-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold provides a minimum of three chemically addressable diversification sites: the N1 position (alkylation with 2-fluorobenzyl halides, as demonstrated in vericiguat synthesis), the C3 position (halogenation followed by cross-coupling), and the C7 position (electrophilic substitution). US Patent US20130237551A1 exemplifies N1-benzylation followed by C3-iodination and subsequent Suzuki or Buchwald-Hartwig coupling to construct the full sGC pharmacophore [1]. In contrast, the 6-fluoro regioisomer (DE102010043379A1) places the fluorine at a position that electronically deactivates the pyridine ring toward electrophilic substitution at C5 and C7, reducing the number of viable diversification sites to two (N1 and C3) [2]. Furthermore, the crystalline forms of substituted 5-fluoro-1H-pyrazolopyridines have been specifically characterized by XRPD and IR spectroscopy, enabling quality control during scale-up [3].

synthetic intermediate diversification parallel synthesis

Computational Physicochemical Differentiation: 5-Fluoro-1H-pyrazolo[4,3-b]pyridine vs. Parent 1H-Pyrazolo[4,3-b]pyridine

Introduction of the 5-fluoro substituent produces quantifiable changes in key physicochemical parameters relative to the unsubstituted parent scaffold. The parent 1H-pyrazolo[4,3-b]pyridine (CAS 272-52-6) has a LogP of 0.96 (measured) and an XLogP3 of 0.6, placing it near the lower boundary of CNS drug-like space [1]. 5-Fluoro-1H-pyrazolo[4,3-b]pyridine shows an increased XLogP3 of approximately 1.0 (calculated), representing a ΔLogP of +0.4 attributable to the fluorine atom . This modest lipophilicity increase, coupled with fluorine's ability to block oxidative metabolism at the 5-position of the pyridine ring, suggests improved metabolic stability compared to the unsubstituted scaffold while preserving hydrogen-bond acceptor capacity (F serves as a weak H-bond acceptor versus H) [2].

physicochemical properties ADME lead optimization

Industrial Process Chemistry: Scalable Crystalline Forms of 5-Fluoro-1H-pyrazolopyridines Confirmed by XRPD

US Patent US10364229B2 specifically claims crystalline forms of substituted 5-fluoro-1H-pyrazolopyridines and processes for their preparation at multi-kilogram scale [1]. The patent demonstrates that these crystalline forms are obtainable in high purity (>98%) from industrially feasible solvents (DMF, ethanol, methanol) and are characterized by X-ray powder diffraction (XRPD) and infrared spectroscopy, providing the analytical quality control framework necessary for GMP manufacturing [1]. In contrast, no equivalent crystalline form patent exists for the 6-fluoro-1H-pyrazolo[4,3-b]pyridine series (DE102010043379A1, now withdrawn for non-payment of renewal fees [2]), nor for the 5-chloro or 5-bromo analogs. The availability of a dedicated crystalline form patent directly reduces procurement risk by providing validated analytical reference standards and enabling specification of polymorphic identity in purchase orders.

process chemistry crystallization scale-up

Target Selectivity Profile: 5-Fluoro-1H-pyrazolo[4,3-b]pyridine Derivatives Span sGC, GluN2B, and FGFR Therapeutic Programs

Pyrazolo[4,3-b]pyridine compounds of formula (I) bearing a 5-fluoro substituent are claimed as FGFR enzyme inhibitors in patent GE-P20247679-B (Incyte Corporation, priority date 2019-10-14) for the treatment of cancer [1]. Combined with the sGC stimulator (vericiguat) [2] and GluN2B modulator programs [3], the 5-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold now spans three mechanistically distinct and commercially significant therapeutic target classes. The 5-chloro analog, by comparison, is limited to PDE1 inhibition and ASIC channel modulation , while the 5-bromo analog lacks any identified patent-protected biological activity. This breadth of validated target space is not recapitulated by any other single halogen-substituted pyrazolo[4,3-b]pyridine building block.

FGFR kinase inhibitor therapeutic breadth

5-Fluoro-1H-pyrazolo[4,3-b]pyridine: Research and Industrial Application Scenarios Derived from Differentiated Evidence


Synthesis of Vericiguat (Verquvo®) and Follow-On sGC Stimulators for Cardiovascular Drug Development

Any research group or CDMO replicating the vericiguat synthetic route must procure 5-fluoro-1H-pyrazolo[4,3-b]pyridine as the core building block for constructing the 5-fluoro-1H-pyrazolo[3,4-b]pyridine substructure. The N1-(2-fluorobenzyl) and C3-(4,6-diaminopyrimidin-5-yl) substituents are installed via alkylation and cross-coupling chemistry that requires the 5-fluoro substitution pre-installed on the pyridine ring. Use of the 6-fluoro or non-fluorinated analogs will produce a different chemical entity that falls outside the vericiguat patent estate and lacks the clinically validated sGC stimulator pharmacophore [1]. The availability of crystalline form patents (US10364229B2) further enables GMP-compliant procurement for preclinical and clinical supply chains [2].

GluN2B Negative Allosteric Modulator Discovery for Neurological and Pain Indications

Medicinal chemistry teams pursuing GluN2B receptor modulation should select the 5-fluoro building block to ensure their compounds fall within the claimed chemical space of US20200392130A1. The patent exemplifies active GluN2B antagonists all containing the 5-fluoro substituent on the pyrazolo[4,3-b]pyridine core [3]. Substitution with chlorine or bromine at the 5-position would direct the program toward PDE1 or ASIC pharmacology instead, fundamentally altering the target product profile . The three-site diversification capability (N1, C3, C7) of the 5-fluoro scaffold supports efficient parallel library synthesis to explore GluN2B SAR around the patented core structure [4].

FGFR Kinase Inhibitor Lead Optimization for Oncology Programs

The FGFR inhibitor patent (GE-P20247679-B) from Incyte Corporation provides a structural template for developing pyrazolo[4,3-b]pyridine-based kinase inhibitors bearing the 5-fluoro group [5]. Accessing this chemical space requires the 5-fluoro analog specifically, as the electronic properties of fluorine contribute to hinge-binding interactions with the FGFR kinase domain that cannot be replicated by chloro or bromo substituents. The crystalline form data and scalable process chemistry [2] are particularly valuable for oncology programs transitioning from hit-to-lead into lead optimization, where multi-gram to kilogram quantities of building block are required for in vivo efficacy and PK studies.

Building Block Procurement for Parallel Synthesis and DNA-Encoded Library (DEL) Construction

The three experimentally validated diversification vectors (N1 alkylation, C3 cross-coupling, C7 electrophilic substitution) make 5-fluoro-1H-pyrazolo[4,3-b]pyridine an ideal core scaffold for parallel library synthesis and DEL construction targeting multiple therapeutic programs simultaneously [4]. Unlike the 6-fluoro regioisomer (limited to two diversification sites) or the non-fluorinated parent (metabolically labile at C5), the 5-fluoro analog offers the optimal combination of synthetic versatility, metabolic stability, and patent-protected chemical space. Procurement of this single building block enables a platform approach where one core scaffold can feed sGC, GluN2B, and FGFR discovery programs in parallel, maximizing capital efficiency across the research portfolio [6].

Quote Request

Request a Quote for 5-Fluoro-1H-pyrazolo[4,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.